

Spectroscopic Profile of Aurantiol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Aurantiol**, a widely used fragrance ingredient. **Aurantiol**, a Schiff base formed from the condensation of hydroxycitronellal and methyl anthranilate, possesses a complex molecular structure that gives rise to a unique spectroscopic fingerprint. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Aurantiol**, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: methyl 2-[(E)-(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate[1]
- Molecular Formula: C₁₈H₂₇NO₃[2][3]
- Molecular Weight: 305.43 g/mol [2][3]
- Synonyms: Auralva, Aurantiol, Aurantion, Aurantium, Hydroxycitronellal methyl anthranilate
 Schiff Base[4]

Mass Spectrometry (MS)

Mass spectrometry of **Aurantiol** confirms its molecular weight and provides insights into its fragmentation patterns.



Table 1: Mass Spectrometry Data for Aurantiol

m/z Value	Interpretation
305.1	Molecular Ion Peak [M]+
287	[M - H ₂ O] ⁺
272	[M - H₂O - CH₃] ⁺
204.1	Cation Fragment
172.0	Base Peak
170.0	Fragment Ion
59.0	Fragment Ion

Source: Oriental Journal of Chemistry[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of volatile and semi-volatile compounds like **Aurantiol**.

- Sample Preparation: A dilute solution of Aurantiol in a suitable solvent (e.g., ethanol or dichloromethane) is prepared.
- Gas Chromatography:
 - Injector: Split/splitless injector, operated at a temperature of 250-280°C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
 - Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50-100°C) to a high final temperature (e.g., 250-300°C) to ensure separation of all components.



- o Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry:
 - Ionization: Electron Impact (EI) ionization at 70 eV is standard.
 - Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
 - Detector: An electron multiplier detector records the ion signal.
- Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is then used to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **Aurantiol** are not readily available in the public domain, the expected chemical shifts can be predicted based on the analysis of its constituent precursors: hydroxycitronellal and methyl anthranilate.

Predicted ¹H NMR Data for Aurantiol

The ¹H NMR spectrum of **Aurantiol** is expected to be a composite of the signals from the hydroxycitronellal and methyl anthranilate moieties, with characteristic shifts for the newly formed imine proton.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for **Aurantiol**



Functional Group	Chemical Shift (ppm)	Multiplicity
Aromatic Protons (methyl anthranilate part)	6.5 - 8.0	m
Imine Proton (-CH=N-)	~8.3	S
Methoxy Protons (-OCH₃)	~3.8	s
Aliphatic Protons (hydroxycitronellal part)	0.9 - 2.5	m
Hydroxyl Proton (-OH)	Variable	br s

Predicted ¹³C NMR Data for Aurantiol

The ¹³C NMR spectrum will show signals corresponding to the aromatic, imine, ester, and aliphatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for **Aurantiol**

Carbon Type	Chemical Shift (ppm)
Carbonyl Carbon (Ester)	~168
Imine Carbon (-C=N-)	~165
Aromatic Carbons	110 - 150
Methoxy Carbon (-OCH₃)	~51
Aliphatic Carbons	20 - 70

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A solution of the purified **Aurantiol** is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.



• ¹H NMR Acquisition:

- Standard pulse sequences are used to acquire the proton spectrum.
- The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon.
 - The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A longer acquisition time and a higher number of scans are generally required for ¹³C NMR compared to ¹H NMR.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum of **Aurantiol** is expected to show characteristic absorption bands for its key functional groups.

Table 4: Predicted IR Absorption Bands for **Aurantiol**



Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H Stretch (Alcohol)	3500 - 3200	Broad, Medium
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Strong
C=O Stretch (Ester)	1730 - 1715	Strong
C=N Stretch (Imine)	1690 - 1640	Medium
C=C Stretch (Aromatic)	1600 - 1450	Medium
C-O Stretch (Ester/Alcohol)	1300 - 1000	Strong

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

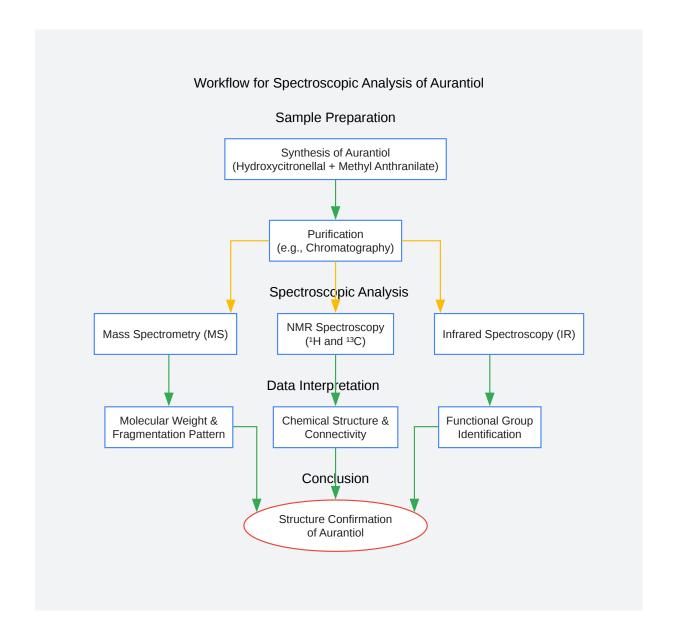
- Sample Preparation:
 - Neat Liquid: A thin film of the viscous liquid **Aurantiol** can be placed between two salt plates (e.g., NaCl or KBr).
 - Solution: A solution of Aurantiol in a suitable solvent (e.g., CCl₄, CHCl₃) can be prepared and placed in a liquid sample cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or the solvent) is first recorded.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.



• Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrational modes of the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Aurantiol**.





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